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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-nitroanisole

Cat. No.: B1526072

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-2-nitroanisole

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the definitive
structure elucidation of 5-Bromo-4-methyl-2-nitroanisole. As a substituted nitroaromatic
compound, this molecule serves as a valuable model for illustrating the synergistic application
of modern analytical techniques in chemical research and drug development. This document
details the logical workflow, from establishing molecular weight and formula with Mass
Spectrometry (MS), identifying key functional groups via Infrared (IR) Spectroscopy, to mapping
the precise atomic connectivity using Nuclear Magnetic Resonance (NMR) Spectroscopy. The
protocols and data interpretation frameworks described herein are designed to be self-
validating, ensuring a high degree of confidence in the final structural assignment. This guide is
intended for researchers, analytical scientists, and professionals in the pharmaceutical and
chemical industries who require a robust methodology for characterizing novel chemical
entities.

Introduction

5-Bromo-4-methyl-2-nitroanisole is an organic compound built on a substituted anisole
framework.[1] Its structure incorporates a bromine atom, a methyl group, and a nitro group,
substituents that significantly influence its chemical reactivity and potential applications.[1]
Such halogenated and nitrated aromatic compounds are common precursors and
intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Given the critical
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importance of unambiguous molecular structure in determining a compound'’s function and
safety, a rigorous and systematic approach to its characterization is paramount.

The objective of this guide is to present a holistic and field-proven methodology for the
structure elucidation of 5-Bromo-4-methyl-2-nitroanisole. We will move beyond a simple
recitation of techniques to explain the causality behind the analytical workflow—demonstrating
how each piece of spectroscopic data contributes to a cohesive and irrefutable structural
conclusion.

Proposed Structure and Physicochemical
Properties

The hypothesized structure of the target compound is presented below, along with its key
identifying properties compiled from authoritative chemical databases.

Figure 1: Chemical Structure of 5-Bromo-4-methyl-2-nitroanisole

Property Value Source

1-bromo-5-methoxy-2-methyl-
IUPAC Name ] PubChem|[2]
4-nitrobenzene

CAS Number 1089281-86-6 CymitQuimica[1]

Molecular Formula CsHsBrNO3 PubChem|[2]

Molecular Weight 246.06 g/mol PubChem|[2]
Pale yellow to brown solid o

Appearance i CymitQuimica[1]
(predicted)

The Synergistic Analytical Workflow

Structure elucidation is not a linear process but an integrated one, where different analytical
techniques provide complementary information. The strength of a structural assignment lies in
the convergence of evidence from multiple, independent methods. Our approach begins with a
broad assessment of molecular weight and composition, narrows down to the identification of
functional groups, and culminates in the precise mapping of the atomic framework.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1526072?utm_src=pdf-body
https://www.benchchem.com/product/b1526072?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/59441753
https://cymitquimica.com/cas/1089281-86-6/
https://pubchem.ncbi.nlm.nih.gov/compound/59441753
https://pubchem.ncbi.nlm.nih.gov/compound/59441753
https://cymitquimica.com/cas/1089281-86-6/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Infrared (IR) Spectroscopy

NMR Spectroscopy (*H, 13C)

Structure Elucidation Workflow

Mass Spectrometry (MS)

Providep Molecular Formula

Confirms Fuynctional Groups

Maps C-H Framework
& Connectivity

Definitive Structure
(5-Bromo-4-methyl-2-nitroanisole)

Confirms MW & Br presence
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Click to download full resolution via product page

Caption: Key fragmentation pathways for 5-Bromo-4-methyl-2-nitroanisole.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups

Expertise & Causality: While MS gives us the formula, IR spectroscopy provides rapid
confirmation of the chemical "families" present. Its power lies in identifying specific covalent
bonds based on their vibrational frequencies. For this molecule, the nitro group (-NO2) provides
an unmistakable and intense signature, offering a high-confidence checkpoint.

Experimental Protocol: Attenuated Total Reflectance
(ATR-IR)

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal (typically diamond or germanium).

o Data Acquisition: An IR beam is passed through the crystal in such a way that it reflects
internally. At the point of reflection, an evanescent wave penetrates a short distance into the
sample. The sample absorbs energy at specific frequencies corresponding to its bond
vibrations.
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e Spectrum Generation: The detector measures the attenuated IR beam, and a plot of
absorbance (or transmittance) versus wavenumber (cm~1) is generated.

Data Interpretation and Validation

The IR spectrum is interpreted by correlating absorption bands with known vibrational
frequencies of functional groups. [3]The most diagnostic peaks for 5-Bromo-4-methyl-2-
nitroanisole are those of the nitro group.

Wavenumber ] . . L
( , Vibration Type Functional Group Significance
cm-
] o Strong, unambiguous
N-O Asymmetric Aromatic Nitro (-NOz2) ) ]
~1530 evidence for the nitro
Stretch *
group.[4][5]
) o Strong, second key
N-O Symmetric Aromatic Nitro (-NOz2) ] ]
~1350 confirmation for the
Stretch o .
nitro group.[5][6]
] ) Confirms the aromatic
~3100-3000 C-H Aromatic Stretch Benzene Ring
core.
) ) Confirms methyl and
~2950-2850 C-H Aliphatic Stretch -CHs, -OCHs
methoxy groups.
Supports the
~1600 & ~1475 C=C Aromatic Stretch Benzene Ring presence of the
aromatic ring.
] Confirms the anisole
C-O Asymmetric
~1250 Aryl-Alkyl Ether (methoxybenzene)
Stretch )
molety.

The presence of the two very strong bands in the 1550-1475 cm~! and 1360-1290 cm~?
regions is considered definitive proof for the nitro functional group. [4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework

Expertise & Causality: NMR is the ultimate tool for structure elucidation, providing a detailed
map of the carbon and hydrogen atom connectivity. [3]By analyzing chemical shifts (electronic
environment), integration (proton count), and coupling (neighboring protons), we can piece
together the exact arrangement of the atoms in the molecule.

Experimental Protocol: *H and **C NMR

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIsz) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (6 0.00 ppm).

o Data Acquisition: The sample tube is placed in the NMR spectrometer. For *H NMR, a short
radiofrequency pulse is applied, and the resulting signal (Free Induction Decay) is recorded
and Fourier transformed. For 13C NMR, a similar process is used, often with proton
decoupling to simplify the spectrum into single lines for each unique carbon.

'H NMR: Predicted Data and Interpretation

The *H NMR spectrum will account for all 8 protons in the molecule, grouped by their distinct
chemical environments.
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Predicted Shift

Integration
(3, ppm)

Multiplicity

Assignment

Rationale

Singlet

H-3

This proton is
ortho to the
strongly electron-
withdrawing nitro
group, causing a
significant
downfield shift. It
has no adjacent
protons, hence it

is a singlet.

Singlet

H-6

This proton is
ortho to the
bromine atom
and meta to the
nitro group. Itis
less deshielded
than H-3. It has
no adjacent
protons, resulting

in a singlet.

Singlet

-OCHs

Protons of a
methoxy group
typically appear
in this region.
The signal is a
singlet as there
are no adjacent

protons.

Singlet

-CHs

Protons of a
methyl group
attached to an
aromatic ring

appear in this
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region. The
signal is a

singlet.

3C NMR: Predicted Data and Interpretation

The proton-decoupled 3C NMR spectrum will show 8 distinct signals, one for each unique

carbon atom in the molecule.

Predicted Shift (6, ppm)

Assignment

Rationale

~158

C-1 (C-OCHs)

The carbon attached to the
electronegative oxygen of the
methoxy group is significantly
deshielded and appears far

downfield.

~148

C-2 (C-NO2)

The carbon attached to the
electron-withdrawing nitro
group is also strongly
deshielded.

~140

C-4 (C-CHs)

Quaternary carbon attached to

the methyl group.

~130

C-6

Aromatic CH carbon.

~125

C-3

Aromatic CH carbon,
influenced by the adjacent

nitro group.

~115

C-5(C-Bn)

The carbon attached to
bromine (ipso-carbon) shows a

moderate shift.

-OCHs

The carbon of the methoxy

group.

-CHs

The carbon of the methyl
group attached to the ring.
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Data Synthesis and Final Structure Confirmation

The definitive structural proof is achieved when all spectroscopic data converge to support a
single, unambiguous structure.

{
5-Bromo-4-methyl-2-nitroanisole | CsHsBrNOs}

/

Mass Spectrometry IR Spectroscopy 1H NMR ( 13C NMR R
MW = 246.06 ~1530 cm~* (asym) 2 Aromatic H (singlets) 8 unique Carbon signals

M+e at m/z 245/247 ~1350 cm~1 (sym) 1 -OCHs group (3H) C-O at ~158 ppm

Confirms 1 Br atom Confirms -NOz group 1 -CHs group (3H) \_ C-NOz at ~148 ppm )

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1526072#5-bromo-4-methyl-2-nitroanisole-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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